4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide
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Overview
Description
4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 4-chlorobenzenesulfonamide to introduce the nitro group at the 3-position.
Chlorination: The chlorination of 2-chloroaniline to obtain 2-chlorophenylamine.
Coupling Reaction: The coupling of the nitrated sulfonamide with 2-chlorophenylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-amino-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding sulfonic acids.
Scientific Research Applications
4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. The nitro and chloro groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-chlorophenyl)-benzene-1-sulfonamide: Lacks the nitro group, which may affect its biological activity.
4-chloro-N-(2-chlorophenyl)-3-aminobenzene-1-sulfonamide: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-chloro-N-(2-chlorophenyl)-3-methylbenzene-1-sulfonamide: The presence of a methyl group instead of a nitro group alters its chemical properties.
Uniqueness
The presence of both nitro and chloro groups in 4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-9-3-1-2-4-11(9)15-21(19,20)8-5-6-10(14)12(7-8)16(17)18/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLWSBCUSFAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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